molecular formula C7H7NO4 B3258848 2-Hydroxy-4-(hydroxyamino)benzoic acid CAS No. 3096-66-0

2-Hydroxy-4-(hydroxyamino)benzoic acid

Cat. No.: B3258848
CAS No.: 3096-66-0
M. Wt: 169.13 g/mol
InChI Key: KYNVZQJTWMYZQM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(hydroxyamino)benzoic acid is an organic compound with the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol It is a derivative of benzoic acid, characterized by the presence of both a hydroxy group and a hydroxyamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(hydroxyamino)benzoic acid typically involves the nitration of salicylic acid followed by reduction. The nitration process introduces a nitro group at the para position relative to the hydroxy group. This is followed by the reduction of the nitro group to a hydroxyamino group using reducing agents such as tin(II) chloride in hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-(hydroxyamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be further reduced to form amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Hydroxy-4-(hydroxyamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(hydroxyamino)benzoic acid involves its interaction with various molecular targets. The hydroxyamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor for aspirin.

    4-Hydroxybenzoic acid: Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.

    2,3-Dihydroxybenzoic acid: Studied for its antioxidant properties.

    3,4-Dihydroxybenzoic acid (Protocatechuic acid): Known for its anti-inflammatory and antioxidant activities.

Uniqueness: 2-Hydroxy-4-(hydroxyamino)benzoic acid is unique due to the presence of both a hydroxy and a hydroxyamino group on the benzene ring This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs

Properties

IUPAC Name

2-hydroxy-4-(hydroxyamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-6-3-4(8-12)1-2-5(6)7(10)11/h1-3,8-9,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNVZQJTWMYZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NO)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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